Diethyl phthalate-d10
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H14O4 |
|---|---|
Molecular Weight |
232.30 g/mol |
IUPAC Name |
bis(1,1,2,2,2-pentadeuterioethyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C12H14O4/c1-3-15-11(13)9-7-5-6-8-10(9)12(14)16-4-2/h5-8H,3-4H2,1-2H3/i1D3,2D3,3D2,4D2 |
InChI Key |
FLKPEMZONWLCSK-MWUKXHIBSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC(=O)C1=CC=CC=C1C(=O)OC([2H])([2H])C([2H])([2H])[2H] |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)OCC |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Characterization of Diethyl Phthalate D10
Pathways for the Synthesis of Deuterated Phthalate (B1215562) Esters
The synthesis of deuterated phthalate esters, including Diethyl phthalate-d10, can be achieved through several pathways, primarily involving the esterification of a deuterated or non-deuterated phthalic acid derivative with a deuterated or non-deuterated alcohol. The specific combination of deuterated reagents determines the final isotopic labeling pattern of the molecule.
One efficient and common route begins with a deuterated aromatic precursor. nih.gov A general two-step synthesis for producing phthalate esters with deuterated aromatic rings starts with o-xylene-D10. doi.org
Oxidation to Deuterated Phthalic Acid : The process begins with the oxidation of o-xylene-D10 using a strong oxidizing agent like potassium permanganate. This reaction yields phthalic acid-D4, where the four hydrogen atoms on the benzene (B151609) ring are replaced by deuterium (B1214612). doi.org
Esterification : The resulting phthalic acid-D4 is then esterified. To synthesize this compound, this would involve reacting phthalic acid-D4 with ethanol-d6 (B42895) (where the ethyl group is fully deuterated) in the presence of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-Dimethylaminopyridine (DMAP). doi.org
An alternative and more direct pathway for synthesizing this compound, where the deuterium atoms are located on the ethyl groups (C₆H₄(CO₂C₂D₅)₂), involves the reaction of standard, non-deuterated phthalic anhydride (B1165640) with ethanol-d6. smolecule.comchemicalbook.com This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and driven by refluxing the mixture. chemicalbook.com
Another established method involves the preparation of deuterated phthalic acid through a platinum-catalyzed hydrogen-deuterium exchange of potassium phthalate in deuterium oxide (D₂O). cdnsciencepub.com The resulting tetradeuteriophthalic acid can then be converted to its silver salt and subsequently reacted with a deuterated alkyl halide, such as iodoethane-d5, to produce the desired deuterated diethyl phthalate. cdnsciencepub.com
Table 1: Summary of Synthetic Pathways for Deuterated Phthalate Esters
| Starting Material(s) | Key Reagents | Product | Deuteration Position |
|---|---|---|---|
| o-Xylene-D10, Ethanol | Potassium Permanganate, EDCI, DMAP | Diethyl phthalate-d4 | Aromatic Ring |
| Phthalic Anhydride, Ethanol-d6 | Sulfuric Acid | This compound | Ethyl Groups |
Spectroscopic and Chromatographic Techniques for Isotopic Purity Assessment
Assessing the chemical and isotopic purity of this compound is essential to ensure its reliability as an analytical standard. This is accomplished using a combination of spectroscopic and chromatographic methods.
Spectroscopic Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a primary tool for confirming the structural integrity of the synthesized molecule. rsc.org ¹H NMR (Proton NMR) is used to verify the absence of protons at specific labeled positions and to quantify any residual, non-deuterated impurities. doi.orgnih.gov The integration of peak areas in the NMR spectrum allows for the determination of the deuterium labeling site. google.com
Mass Spectrometry (MS) : MS is fundamental for confirming the molecular weight and isotopic distribution of the deuterated compound. researchgate.net High-resolution mass spectrometry (HR-MS), often coupled with electrospray ionization (ESI), allows for the precise determination of mass and can distinguish between different isotopologues (molecules that differ only in their isotopic composition). rsc.orgnih.gov This technique is rapid, highly sensitive, and requires minimal sample amounts. researchgate.net
Chromatographic Techniques:
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) : These separation techniques are used to determine the chemical purity of the deuterated phthalate ester. doi.org By separating the target compound from any starting materials, by-products, or other impurities, the chemical purity can be accurately quantified. doi.orgchemicalbook.com
Coupled Techniques (GC-MS, LC-MS) : The coupling of chromatography with mass spectrometry (e.g., UPLC-HRMS) provides a powerful analytical approach. nih.gov The chromatographic system separates the components of a mixture, and the mass spectrometer provides mass information for each separated component, allowing for simultaneous assessment of both chemical and isotopic purity. nih.govnih.gov It is important to consider the potential for chromatographic isotope effects, where deuterated and non-deuterated compounds may have slightly different retention times, which could affect quantification if not properly addressed. acs.org
Determination of Isotopic Enrichment and Positional Deuteration
Beyond general purity, it is critical to quantify the degree of deuteration (isotopic enrichment) and confirm the location of the deuterium atoms (positional deuteration).
Isotopic Enrichment : This refers to the percentage of the compound that has been successfully labeled with deuterium. It is most commonly determined using high-resolution mass spectrometry (HR-MS). rsc.org By analyzing the mass spectrum, the relative abundances of the different isotopologues (e.g., d0, d1, d2...d10) can be measured. nih.govresearchgate.net The isotopic enrichment is then calculated based on this distribution. For example, a certificate of analysis for a similar deuterated standard showed an isotopic purity of 99.0%, with the d10 isotopologue being the most abundant at 90.29%. lgcstandards.com This detailed distribution is crucial for accurate quantitative studies.
NMR Spectroscopy is the definitive method for determining the site of deuterium labeling. rsc.orggoogle.com By comparing the ¹H NMR spectrum of the deuterated compound to its non-labeled counterpart, the disappearance of signals confirms the specific sites of deuterium substitution.
Tandem Mass Spectrometry (MS/MS) can also provide information on the position of the deuterium labels. nih.govresearchgate.net In MS/MS, the deuterated molecule is fragmented, and the masses of the resulting fragment ions are analyzed. The mass shifts in these fragments compared to the non-labeled compound can help elucidate the location of the deuterium atoms. uni-halle.de
| Tandem MS (MS/MS) | Positional Analysis | Provides structural information on fragment ions to help confirm the location of deuterium labels. nih.govresearchgate.net |
Advanced Analytical Strategies Employing Diethyl Phthalate D10
Applications as an Internal Standard in Quantitative Chemical Analysis
Diethyl phthalate-d10 is a deuterated form of Diethyl phthalate (B1215562) (DEP), where ten hydrogen atoms have been replaced by their heavier isotope, deuterium (B1214612). This isotopic labeling makes it an ideal internal standard for quantitative analysis, particularly in mass spectrometry-based methods. Because it is chemically almost identical to its non-labeled counterpart, this compound exhibits similar behavior during sample preparation, extraction, and chromatographic separation. However, its increased mass allows it to be distinguished from the native analyte by a mass spectrometer. This property is fundamental to its application in advanced analytical techniques designed to enhance the accuracy and precision of quantification. The use of deuterated internal standards is a well-established practice to correct for variability during sample extraction and to improve precision in gas chromatography/mass spectrometry (GC/MS) analysis plos.orgnih.gov.
Isotope Dilution Mass Spectrometry (IDMS) is a primary analytical method capable of providing highly accurate and precise results that are traceable to the International System of Units (SI) nih.gov. The fundamental principle of IDMS involves adding a known amount of an isotopically enriched standard, such as this compound, to a sample containing the native analyte (the non-labeled Diethyl phthalate) epa.gov. After the labeled standard and the native analyte are thoroughly mixed and equilibrated, the ratio of the two species is measured using mass spectrometry epa.gov.
A key advantage of IDMS is that the accuracy of the final measurement is not compromised by the partial loss of the analyte after the spiking and equilibration step epa.gov. Since both the labeled standard and the native analyte will be lost in the same proportion during subsequent sample preparation and analysis steps, their ratio remains constant. This makes IDMS exceptionally robust compared to conventional calibration methods epa.gov. The concentration of the analyte in the original sample can be calculated directly from the altered isotope ratio, the known amount of the sample, and the known amount and concentration of the added isotopic spike, without the need for traditional calibration curves epa.gov. This technique is recognized for its high accuracy in determining total metals and is increasingly applied to organic and speciation analysis epa.govresearchgate.net.
In many routine analytical laboratories, an internal standard calibration method using deuterated standards is employed. This approach involves constructing a calibration curve to determine the concentration of an analyte in an unknown sample.
To build the curve, a series of calibration solutions are prepared with varying, known concentrations of the target analyte (e.g., Diethyl phthalate) plos.org. A constant, known concentration of the deuterated internal standard, this compound, is added to each of these solutions, as well as to the unknown samples nih.gov. The calibration curve is then generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte researchgate.net.
The validity of the calibration curve is assessed by its linearity, which is typically evaluated by the coefficient of determination (R²). A value of R² greater than 0.995 is generally considered to indicate good linearity researchgate.net. For regulated phthalates, methods have been developed showing excellent linearity with R² values ≥ 0.9995 researchgate.net. This strong linear relationship ensures that the concentration of the analyte in an unknown sample can be accurately determined by measuring its peak area ratio relative to the internal standard and interpolating from the curve.
Table 1: Example Calibration Curve Data for Diethyl Phthalate (DEP) using a Deuterated Internal Standard
| DEP Concentration (mg/L) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |
| 0.5 | 50,000 | 100,000 | 0.50 |
| 1.0 | 102,000 | 101,000 | 1.01 |
| 2.0 | 198,000 | 99,000 | 2.00 |
| 4.0 | 405,000 | 100,500 | 4.03 |
| 6.0 | 610,000 | 101,200 | 6.03 |
| 10.0 | 998,000 | 99,900 | 9.99 |
This is an interactive table. You can sort and filter the data.
A significant challenge in quantitative analysis is the "matrix effect," where co-extracted components from a complex sample (e.g., food, biological fluids, environmental samples) interfere with the ionization of the target analyte, causing signal suppression or enhancement nih.gov. Another challenge is instrument drift, where the sensitivity of the mass spectrometer changes over the course of an analytical run researchgate.net.
Using a deuterated internal standard like this compound is one of the most effective ways to compensate for these issues researchgate.net. Because the internal standard is chemically and structurally very similar to the analyte, it experiences nearly identical matrix effects and is influenced by instrument drift in the same manner nih.govresearchgate.net. When the ratio of the analyte signal to the internal standard signal is calculated, these variations are largely canceled out. This ratiometric approach provides a much more stable and accurate quantitative result than relying on the absolute signal of the analyte alone. This compensation is crucial for achieving reliable results when analyzing pesticides in food matrices or contaminants in various environmental samples nih.gov.
Mass Spectrometric Techniques for this compound Detection and Quantification
Mass spectrometry, particularly when coupled with a chromatographic separation technique, is the primary method for the detection and quantification of this compound and its corresponding native analyte. The ability of the mass spectrometer to differentiate between the masses of the deuterated standard and the non-deuterated analyte is the cornerstone of its utility.
Gas chromatography-mass spectrometry (GC-MS) is a commonly used and powerful platform for phthalate analysis due to its simplicity, speed, and the detailed structural information it provides restek.com. Developing a robust GC-MS method is critical for accurate quantification.
Method development typically involves optimizing several key parameters:
Chromatographic Column: A capillary column, such as a DB-5MS (5% diphenyl-95% dimethyl siloxane phase), is frequently used for the separation of phthalates researchgate.netnih.gov. Column dimensions are typically around 30 meters in length, 0.25 mm in internal diameter, and with a 0.25 µm film thickness restek.comnih.gov.
Oven Temperature Program: A temperature gradient is employed to ensure the separation of different phthalates. A typical program might start at an initial temperature of 150°C, hold for a few minutes, and then ramp up to 300°C at a rate of 10°C/min nih.gov.
Injector and Carrier Gas: The injector temperature is usually set high, around 300°C, to ensure rapid volatilization of the analytes. Helium is the most common carrier gas, with a constant flow rate of approximately 1 mL/min nih.gov.
Mass Spectrometer Mode: For quantification, the mass spectrometer is often operated in Selected Ion Monitoring (SIM) mode nih.govoregonstate.edu. In SIM mode, the instrument only monitors a few specific mass-to-charge (m/z) ions that are characteristic of the analyte and the internal standard. This approach significantly increases sensitivity and selectivity compared to scanning the full mass range nih.gov.
When a molecule enters the mass spectrometer, it is ionized, typically by Electron Ionization (EI). This high-energy process causes the molecule to fragment into smaller, charged ions. The resulting mass spectrum is a unique fingerprint of the compound.
For phthalate esters, the fragmentation patterns are well-characterized. The most common and stable fragment for most phthalates is the protonated phthalic anhydride (B1165640) ion, which appears at a mass-to-charge ratio (m/z) of 149 sciforum.net. This ion is typically the most intense peak (the base peak) in the mass spectrum sciforum.net. Other significant fragments are also produced, such as the deprotonated benzoate ion at m/z 121 nih.govnih.gov.
For this compound, the core phthalic anhydride structure is not deuterated, so the characteristic fragment at m/z 149 is expected to be a major ion, just as it is for the unlabeled compound. The molecular ion (M+) for this compound would be at m/z 232 , which is 10 mass units higher than the molecular weight of native Diethyl phthalate (222.24 g/mol ) nist.gov. The fragmentation of the deuterated ethyl groups will lead to unique ions. For example, the loss of a deuterated ethoxy radical (•OC₂D₅, mass 50) would result in a fragment at m/z 182 (232 - 50). These distinct ions are used in SIM mode for the unambiguous detection and quantification of the internal standard.
Table 2: Characteristic EI-MS Ions for Diethyl Phthalate (DEP) and this compound
| Compound | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] | Description of Fragment |
| Diethyl Phthalate | 222 | 177 | [M - OC₂H₅]⁺ |
| Diethyl Phthalate | 222 | 149 | Phthalic anhydride ion (base peak) |
| Diethyl Phthalate | 222 | 121 | Benzoate-related ion |
| This compound | 232 | 182 | [M - OC₂D₅]⁺ |
| This compound | 232 | 149 | Phthalic anhydride ion (base peak) |
This is an interactive table. You can sort and filter the data.
Gas Chromatography-Mass Spectrometry (GC-MS) Method Development
Selected Ion Monitoring (SIM) and Selected Reaction Monitoring (SRM) Optimization
Selected Ion Monitoring (SIM) and Selected Reaction Monitoring (SRM) are powerful mass spectrometry techniques that enhance sensitivity and selectivity for target analyte quantification. gcms.cz In SIM mode, the mass spectrometer is set to detect only a few specific ions, rather than scanning the entire mass range, which increases the dwell time on the ions of interest and improves the signal-to-noise ratio. cuni.cz For Diethyl phthalate, a common ion used for quantification is the m/z 149 fragment, which is characteristic of many phthalates. waters.com However, this can lead to a lack of selectivity.
SRM, a non-scanning technique typically performed on triple-quadrupole instruments, offers even greater selectivity by monitoring a specific fragmentation reaction. cuni.cz In an SRM experiment, the first quadrupole selects a precursor ion (e.g., the molecular ion of DEP-d10), which is then fragmented in the second quadrupole (the collision cell). The third quadrupole then filters for a specific product ion. cuni.cz This precursor-to-product ion transition is unique to the target analyte, significantly reducing background interference. sciex.com
The optimization of an SRM method involves selecting the most abundant and specific precursor and product ions and optimizing the collision energy to maximize the product ion signal. For phthalate analysis, this allows for highly sensitive and selective detection, which is crucial when dealing with complex matrices and the ubiquitous background contamination associated with these compounds. waters.comsciex.com
Table 1: Example of SRM Transitions for Phthalate Analysis Note: This table is illustrative. Specific m/z values for DEP-d10 would be higher than for native DEP due to the deuterium labeling.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Dimethyl phthalate (DMP) | 195.1 | 163.1 |
| Diethyl phthalate (DEP) | 223.1 | 149.1 |
| Dibutyl phthalate (DBP) | 279.2 | 149.1 |
| Benzyl butyl phthalate (BBP) | 313.2 | 149.1 |
| Di(2-ethylhexyl) phthalate (DEHP) | 391.3 | 149.1 |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a preferred method for the analysis of phthalates, including DEP-d10, as it provides high sensitivity and selectivity and is suitable for non-volatile compounds. mdpi.com This technique avoids the derivatization process that is sometimes required for gas chromatography. s4science.at
Ultra-High Performance Liquid Chromatography (UPLC), which uses columns with smaller particle sizes (typically under 2 µm), offers faster analysis times and improved resolution compared to traditional HPLC. waters.coms4science.at When coupled with tandem mass spectrometry (MS/MS), UPLC-MS/MS provides a rapid, accurate, and reproducible method for quantifying phthalates. s4science.at A typical UPLC-MS/MS method for phthalates can achieve run times as short as 10 minutes. sciex.coms4science.at The use of an internal standard like DEP-d10 is critical in these methods to correct for matrix effects and variations in instrument response, ensuring accurate quantification at low levels. researchgate.net These methods have demonstrated excellent linearity, with correlation coefficients (R²) greater than 0.99, and high accuracy. s4science.at
The choice of ionization source is critical in LC-MS/MS analysis. The two most common atmospheric pressure ionization (API) techniques are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). austinpublishinggroup.com
Electrospray Ionization (ESI) is a soft ionization technique that occurs in the liquid phase and is particularly well-suited for polar and thermally labile molecules. austinpublishinggroup.comchromatographyonline.com It often results in the formation of protonated molecules [M+H]+ or adducts with components of the mobile phase, such as sodium [M+Na]+. nih.gov For many phthalate analyses, ESI is the chosen technique, typically operated in positive ionization mode. waters.com
Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization technique, but it occurs in the gas phase. austinpublishinggroup.com The sample is first vaporized with heated gas, and ionization is initiated by a corona discharge. dphen1.com APCI is generally more effective for less polar to nonpolar molecules that are not easily ionized by ESI. austinpublishinggroup.com Studies comparing ionization techniques have found that APCI can offer superior ionization efficiency for certain classes of compounds, including some pesticides with structures analogous to phthalates. jfda-online.com While ESI is commonly used for phthalates, APCI presents a viable alternative, particularly for minimizing matrix effects and ionizing less polar phthalates. dphen1.comjfda-online.com
The selection between ESI and APCI depends on the specific phthalates being analyzed and the composition of the sample matrix. nih.gov
Chromatographic Separation Methodologies for this compound and Related Compounds
Effective chromatographic separation is fundamental to the accurate analysis of this compound and its related compounds, preventing co-elution and ensuring reliable quantification.
Gas Chromatography (GC) Column Selection and Method Parameters
Gas chromatography is a widely used technique for phthalate analysis. The selection of the appropriate GC column is the most critical step in method development. sigmaaldrich.com
Column Selection: The choice of stationary phase is paramount and is based on the principle of "like dissolves like." sigmaaldrich.com
Non-polar columns: For phthalates, which are semi-volatile compounds, a common starting point is a non-polar or low-polarity column. A 5% phenyl-methylpolysiloxane phase (e.g., TG-5MS) is a versatile and widely used choice. fishersci.com These columns separate compounds primarily based on their boiling points.
Polarity: The stationary phase's polarity significantly impacts selectivity. restek.com While non-polar columns are standard, moderately polar phases can be used to alter elution order and improve resolution for specific compound pairs.
Method Parameters:
Column Dimensions: The internal diameter (I.D.), length, and film thickness of the column affect efficiency, resolution, and analysis time. A standard column for phthalate analysis is often 30 meters long with a 0.25 mm I.D. and a 0.25 µm film thickness. sigmaaldrich.comfishersci.com Shorter columns can be used for faster analysis if resolution is sufficient, while longer columns increase resolution but also run time. chromatographyonline.com
Temperature Program: A temperature gradient is typically used, starting at a low temperature to trap volatile compounds and gradually increasing to elute higher boiling point phthalates.
Carrier Gas: Helium or hydrogen is typically used as the carrier gas.
Table 2: Typical GC Method Parameters for Phthalate Analysis
| Parameter | Value |
| Column | 5% Phenyl-methylpolysiloxane |
| Dimensions | 30 m x 0.25 mm I.D., 0.25 µm film |
| Carrier Gas | Helium |
| Inlet Temperature | 250-280 °C |
| Oven Program | Start at 60-80°C, ramp to 300-320°C |
| Detector | Mass Spectrometer (MS) |
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC), particularly in a reversed-phase mode, is a powerful alternative to GC for phthalate analysis. govst.edu
Method Development:
Column: The most common choice is a C18 column, which has a non-polar stationary phase. govst.edu These columns are effective at separating the various phthalate esters based on their hydrophobicity.
Mobile Phase: A gradient elution is typically employed using a mixture of water and an organic solvent like acetonitrile or methanol. mdpi.com The gradient starts with a higher proportion of water and increases the organic solvent concentration over time to elute the more strongly retained, less polar phthalates.
Detector: A UV detector is often used, with a detection wavelength typically set around 225-230 nm. govst.edumdpi.com However, for higher selectivity and sensitivity, coupling HPLC to a mass spectrometer is preferred. mdpi.com
Validation: A developed HPLC method must be validated to ensure it is fit for its intended purpose. ijtsrd.com Validation parameters, as often defined by guidelines from the International Council for Harmonisation (ICH), include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Accuracy: The closeness of the test results to the true value.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. mdpi.com
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. ijtsrd.com
Table 3: Common HPLC Method Parameters for Phthalate Separation
| Parameter | Value |
| Column | C18 (e.g., 100 x 4.6 mm, 2.6 µm) |
| Mobile Phase A | Water (often with a buffer like ammonium acetate) |
| Mobile Phase B | Methanol or Acetonitrile |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 25 - 40 °C |
| Detector | UV (225 nm) or Mass Spectrometer |
| Injection Volume | 1 - 10 µL |
Reversed-Phase and Normal-Phase Chromatographic Elution Strategies
In the analysis of this compound and related compounds, both reversed-phase (RP) and normal-phase (NP) high-performance liquid chromatography (HPLC) are utilized, with the choice depending on the sample matrix and the specific analytical goals.
Reversed-Phase (RP) Chromatography: This is the most common mode of liquid chromatography, accounting for over 75% of HPLC applications. It employs a non-polar stationary phase, typically C8 or C18 alkyl chains bonded to silica, and a polar mobile phase, such as a mixture of water with acetonitrile or methanol. In RP-HPLC, polar solutes elute first, while non-polar compounds are retained longer. For the analysis of Diethyl Phthalate, a relatively non-polar compound, RP-HPLC is highly effective.
A typical RP-HPLC method for phthalates, including Diethyl Phthalate, might use a C18 column with a gradient elution. For instance, a gradient could start with a higher percentage of water and gradually increase the proportion of acetonitrile. This ensures that more polar interferences are washed out early, while the phthalates are retained and then eluted as the mobile phase becomes more non-polar. oup.comnih.govresearchgate.net A gradient elution profile for separating a mixture of ten phthalates, including Diethyl Phthalate, on a C18 column involved a mobile phase of acetonitrile and water, starting at 65% acetonitrile and increasing to 95% over time. oup.com
Normal-Phase (NP) Chromatography: In contrast, normal-phase chromatography uses a polar stationary phase (like silica or alumina) and a non-polar mobile phase (such as hexane). In this mode, polar analytes are retained more strongly, and non-polar compounds elute faster. unt.edu The primary retention mechanism in NP-HPLC is adsorption. unt.edu While less common for routine phthalate analysis, NP-HPLC can be advantageous for specific applications, such as the separation of isomers or for samples that are more soluble in non-polar solvents. unt.edu The choice of solvents in NP-HPLC is guided by an eluotropic series, which ranks solvents by their polarity or "strength" in eluting analytes from the polar stationary phase. unt.edu
The table below summarizes the key characteristics of each strategy for Diethyl Phthalate analysis.
| Feature | Reversed-Phase (RP) Chromatography | Normal-Phase (NP) Chromatography |
| Stationary Phase | Non-polar (e.g., C18, C8) | Polar (e.g., Silica, Alumina) unt.edu |
| Mobile Phase | Polar (e.g., Water/Acetonitrile, Water/Methanol) sielc.com | Non-polar (e.g., Hexane, Dichloromethane) |
| Elution Order | Polar compounds elute first, followed by non-polar compounds. | Non-polar compounds elute first, followed by polar compounds. |
| Primary Use for Diethyl Phthalate | Widely used for the analysis of phthalates in various matrices. researchgate.net | Used for specific applications like isomer separation or for samples soluble in non-polar solvents. unt.edu |
Detection Systems (e.g., UV, PDA) for this compound Related Research
For the detection of this compound and other phthalates following chromatographic separation, Ultraviolet (UV) and Photodiode Array (PDA) detectors are commonly employed.
UV Detection: A UV detector measures the absorbance of ultraviolet light by the analytes as they elute from the HPLC column. Phthalates, including Diethyl Phthalate, contain a benzene (B151609) ring which absorbs UV light, making this a suitable detection method. researchgate.netcdc.gov The selection of a specific wavelength is crucial for sensitivity. For instance, in one method for determining various phthalates in cosmetic products, detection was performed at 230 nm. researchgate.net Another study on the release of phthalates from paper packaging materials found that the maximum absorbance for ten different phthalates, including Diethyl Phthalate, was at 224 nm. oup.comnih.gov
Photodiode Array (PDA) Detection: A PDA detector, also known as a Diode Array Detector (DAD), is a more advanced form of UV detection. Instead of measuring absorbance at a single wavelength, a PDA detector acquires the entire UV-visible spectrum for each point in the chromatogram. This provides several advantages:
Peak Purity Analysis: The ability to compare spectra across a single chromatographic peak allows for an assessment of its purity.
Compound Identification: The acquired spectrum can be compared to a library of known spectra for compound identification.
Optimal Wavelength Selection: The data allows for the selection of the optimal detection wavelength for each analyte after the analysis is complete.
In a study quantifying ten phthalates in PVC toys, a PDA detector was used at a wavelength of 226 nm. nih.govresearchgate.net The method demonstrated good accuracy, with recovery rates between 82.85% and 107.40%. nih.govresearchgate.net
The following table presents a comparison of UV and PDA detection systems for Diethyl Phthalate analysis.
| Feature | UV Detector | Photodiode Array (PDA) Detector |
| Principle | Measures absorbance at a single, pre-selected wavelength. | Measures absorbance over a range of wavelengths simultaneously. |
| Data Output | Chromatogram (absorbance vs. time). | 3D data set (absorbance vs. time vs. wavelength). |
| Advantages | Simple, robust, and cost-effective. | Provides spectral information for peak purity analysis and compound identification; allows for post-run wavelength optimization. |
| Example Wavelengths for Phthalates | 224 nm, 230 nm. oup.comresearchgate.netnih.gov | 226 nm. nih.govresearchgate.net |
Sample Preparation Techniques for this compound Analysis in Diverse Matrices
Extraction Methodologies (e.g., Solid Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), Accelerated Solvent Extraction (ASE))
The accurate analysis of this compound in various samples necessitates an effective extraction step to isolate it from the sample matrix. Common techniques include Solid Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Accelerated Solvent Extraction (ASE).
Solid Phase Extraction (SPE): SPE is a widely used technique for the extraction and pre-concentration of analytes from liquid samples. researchgate.net It involves passing the sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the adsorbent, while the matrix components are washed away. The analyte is then eluted with a small volume of a suitable solvent. For phthalate analysis, C18-bonded silica is a common stationary phase. nih.govntk-kemi.com In a method for determining phthalates released from paper packaging, a C18 SPE column was used to enrich and purify the analytes from food simulant solutions. nih.gov This method demonstrated good recovery values, ranging from 71.27% to 106.97%. oup.comnih.gov
Liquid-Liquid Extraction (LLE): LLE is a traditional method that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. mdpi.com For the extraction of relatively non-polar phthalates from aqueous samples, a non-polar organic solvent like n-hexane is often used. nih.gov LLE is still a preferred method in many laboratories due to its simplicity and the ability to be automated. mdpi.com A study on the determination of phthalates in non-alcoholic beverages utilized LLE with n-hexane as the extraction solvent, achieving low limits of detection (0.5 to 1.0 ng/L). nih.gov
Accelerated Solvent Extraction (ASE): ASE is an automated technique that uses conventional organic solvents at elevated temperatures (40–200 °C) and pressures (1500–2000 psi) to extract analytes from solid and semi-solid samples. thermoscientific.comthermofisher.com The high temperature and pressure increase the efficiency and speed of the extraction process, reducing solvent consumption and extraction time compared to traditional methods like Soxhlet extraction. thermofisher.comanaliticaweb.com.br ASE has been successfully applied to the extraction of phthalates from mine tailings, with optimal conditions including dichloromethane as the solvent at 120°C. researchgate.net This method yielded acceptable recovery values of 100–110% for Diethyl Phthalate. researchgate.net
The table below provides a comparative overview of these extraction techniques.
| Technique | Principle | Advantages | Disadvantages | Typical Application for Phthalates |
| Solid Phase Extraction (SPE) | Partitioning of analytes between a solid sorbent and a liquid sample. | High recovery, good selectivity, reduced solvent consumption. | Can be complex to develop methods; potential for sorbent variability. | Extraction from aqueous samples like drinking water and food simulants. nih.govmdpi.com |
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases. mdpi.com | Simple, widely applicable, can be automated. | Can be labor-intensive, may use large volumes of organic solvents. mdpi.com | Extraction from liquid samples such as beverages. nih.goveuropa.eu |
| Accelerated Solvent Extraction (ASE) | Extraction with organic solvents at elevated temperature and pressure. thermofisher.com | Fast, automated, reduced solvent use, high efficiency. thermofisher.comanaliticaweb.com.br | Requires specialized equipment. | Extraction from solid and semi-solid matrices like soil, sediment, and polymers. analiticaweb.com.brresearchgate.netnih.gov |
Clean-up Procedures for Interference Reduction
Following extraction, a clean-up step is often necessary to remove co-extracted matrix components that could interfere with the chromatographic analysis. The choice of clean-up procedure depends on the complexity of the sample matrix and the extraction method used.
For relatively clean samples, the extraction process itself, particularly SPE, can provide sufficient clean-up. researchgate.net However, for more complex matrices like fatty foods or environmental solids, additional clean-up is often required.
Gel Permeation Chromatography (GPC): GPC is a size-exclusion chromatography technique that separates molecules based on their size. It is particularly effective for removing large molecules, such as lipids and polymers, from sample extracts. In the analysis of phthalates in sediment, GPC was used after ASE to eliminate larger molecular interferences before GC-MS/MS analysis. nih.gov
Florisil® Chromatography: Florisil® is a magnesium silicate adsorbent that can be used in a column chromatography setup to separate phthalates from certain types of interferences, such as organochlorine pesticides. cdc.gov
Alumina Column Cleanup: Similar to Florisil®, alumina can be used as a stationary phase in column chromatography to remove interfering substances from the sample extract. cdc.gov
The table below summarizes common clean-up procedures for phthalate analysis.
| Clean-up Procedure | Principle | Target Interferences |
| Gel Permeation Chromatography (GPC) | Size exclusion | High molecular weight compounds (e.g., lipids, polymers). |
| Florisil® Chromatography | Adsorption chromatography | Polar interferences (e.g., some pesticides). cdc.gov |
| Alumina Column Chromatography | Adsorption chromatography | Polar interfering compounds. cdc.gov |
Applications of Diethyl Phthalate D10 in Environmental Research
Elucidation of Environmental Fate and Transformation Pathways of Phthalate (B1215562) Esters
Understanding how phthalate esters (PAEs) behave and transform in the environment is crucial for assessing their risk. DEP-d10 is a key component in studies designed to unravel these complex pathways. By using isotope dilution mass spectrometry, researchers can add a known quantity of DEP-d10 to an environmental sample (e.g., water, soil, sediment) during analysis. This "internal standard" allows for the precise quantification of native DEP and other phthalates by correcting for any loss of the analyte during sample extraction, cleanup, and instrumental analysis. This ensures high accuracy when determining the concentrations of phthalates and their degradation products over time.
The persistence of phthalate esters in the environment is determined by the rate at which they degrade. DEP-d10 is instrumental in laboratory and field studies that measure these degradation kinetics. By spiking environmental samples with a target phthalate like DEP and periodically measuring its concentration relative to a DEP-d10 standard, scientists can calculate precise degradation rates and half-lives under various conditions.
Biodegradation is a primary route for the removal of phthalates from the environment. nih.gov A diverse range of microorganisms, including bacteria and fungi, can metabolize these compounds. wikipedia.org The typical aerobic biodegradation pathway for DEP involves a two-step hydrolysis of the ester bonds. First, one ethyl group is cleaved to form monoethyl phthalate (MEP), which is then further hydrolyzed to phthalic acid (PA). wikipedia.orgnih.gov Subsequently, the phthalic acid ring is cleaved and the molecule is eventually mineralized to carbon dioxide and water. nih.gov Some soil bacteria have been shown to utilize alternative pathways, such as transesterification, especially in co-contaminated environments. wikipedia.orgnih.gov
In studies investigating these microbial processes, DEP-d10 is used as a surrogate or internal standard to ensure accurate measurement of the diminishing concentration of the parent DEP and the appearance of metabolites like MEP and PA. This allows for the reliable determination of biodegradation rates by specific microbial consortia. For instance, a study might inoculate a soil sample with a DEP-degrading bacterium like Pseudomonas putida and track the disappearance of DEP over time using isotope dilution GC-MS with DEP-d10. nih.gov
| Microorganism Type | Genus | Degradation Capability |
|---|---|---|
| Bacteria | Pseudomonas | Degrades DEP and Phthalic Acid. nih.gov |
| Bacteria | Sphingomonas | Identified in communities degrading DEP in compost. nih.gov |
| Bacteria | Actinomycetes | Identified in communities degrading DEP in compost. nih.gov |
| Fungi | - | Known to participate in the biotransformation of various phthalate esters. |
In aquatic environments and the atmosphere, phthalates can be degraded by photolytic and oxidative processes. Advanced Oxidation Processes (AOPs), such as the use of UV light in combination with hydrogen peroxide (UV/H₂O₂) or titanium dioxide (UV/TiO₂), are effective in breaking down DEP in water. nih.govmdpi.com These processes generate highly reactive hydroxyl radicals (•OH) that attack the DEP molecule, leading to its degradation. nih.gov Studies have shown that the UV/H₂O₂ process can effectively remove over 98% of DEP from water within 60 minutes under specific conditions. nih.gov Similarly, the photochemically-enhanced Fenton reaction (UV/H₂O₂/Fe²⁺) has demonstrated high degradation percentages for DEP. nih.govresearchgate.net
To study the kinetics of these rapid reactions, accurate quantification of the target compound at various time intervals is essential. DEP-d10 is employed as an internal standard in analytical methods like LC-MS/MS to precisely measure the rate of DEP disappearance, ensuring that the calculated kinetic models are robust and reliable.
Abiotic hydrolysis is another pathway for the degradation of phthalate esters, although it occurs slowly under neutral pH conditions in the environment. nih.gov The process involves the cleavage of the ester bonds by water, leading to the formation of the monoester and then phthalic acid, similar to the initial step of biodegradation. In some cases, particularly in the presence of other alcohols like methanol, transesterification can occur, where an ethyl group of DEP is exchanged for a methyl group, creating intermediates like ethyl methyl phthalate and dimethyl phthalate. wikipedia.orgnih.gov
Investigating these specific chemical transformations requires precise analytical techniques to identify and quantify the various intermediates. DEP-d10 is used in these studies to quantify the parent compound and, in conjunction with other labeled standards, to accurately measure the formation of hydrolysis and transesterification products.
The transport and fate of phthalates are heavily influenced by how they partition between different environmental compartments, such as water, soil, sediment, and air. nih.gov Processes like adsorption to soil organic matter or sediment, and volatilization into the atmosphere, dictate the compound's mobility and bioavailability. The particle/gas partition coefficient (Kp) is a key parameter that describes the distribution of a compound between the gas phase and airborne particles, which is crucial for understanding indoor air exposure. nih.gov
DEP-d10 is used in experiments designed to measure these partitioning coefficients. For example, in a soil adsorption study, a soil-water slurry is spiked with DEP. After reaching equilibrium, the concentration of DEP remaining in the water phase is measured. Using DEP-d10 as an internal standard ensures the accuracy of this measurement, leading to a reliable calculation of the soil-water partition coefficient (Kd). This data is vital for environmental models that predict phthalate transport and accumulation.
Degradation Kinetics and Mechanisms in Aquatic and Terrestrial Environments
Tracer Studies for Source Apportionment and Transport Mechanisms
Identifying the sources of phthalate contamination is a critical step in environmental management. DEP-d10 can be used as a tracer in controlled studies to track the movement of phthalates from specific sources. For example, in a contained ecosystem or a pilot-scale wastewater treatment plant, DEP-d10 could be intentionally introduced to trace its pathway and transformation through the system. Because it can be distinguished from the background DEP already present, its movement provides direct evidence of transport mechanisms and removal efficiencies.
Tracking Phthalate Release from Anthropogenic Sources
The use of Diethyl phthalate-d10 is pivotal in identifying and quantifying the release of DEP from various human-related sources into the environment. By spiking environmental samples with a known amount of this compound, scientists can accurately measure the concentration of native DEP in industrial wastewater, landfill leachate, and runoff from agricultural areas where plastic mulch is used.
For instance, in studies monitoring industrial effluents, this compound is added to wastewater samples at the collection stage. During laboratory analysis, the recovery rate of the this compound provides a correction factor for the quantification of the DEP present in the sample. This methodology, known as isotope dilution mass spectrometry (IDMS), is considered the gold standard for accurate quantification of organic pollutants.
Table 1: Example Application of this compound in Industrial Wastewater Analysis
| Industrial Source | Sample Matrix | Analytical Method | Role of this compound | Typical Recovery Rate (%) |
|---|---|---|---|---|
| Plastics Manufacturing | Wastewater | GC-MS | Surrogate Standard | 85-110 |
| Cosmetics Production | Effluent | LC-MS/MS | Internal Standard | 90-105 |
| Textile Finishing | Wastewater | GC-MS/MS | Surrogate Standard | 80-115 |
Modeling Environmental Transport and Distribution in Different Media
In such studies, a known quantity of this compound can be introduced into a specific environmental medium, and its movement and concentration in adjacent media are monitored over time. This allows for the determination of key environmental fate parameters like partition coefficients (e.g., soil-water partition coefficient, Koc) and degradation rates. These parameters are then used to develop and validate mathematical models that predict the environmental behavior of DEP on a larger scale.
Table 2: Environmental Fate Parameters of Diethyl Phthalate Determined Using Isotopic Tracers
| Environmental Medium | Parameter | Typical Value Range | Significance in Modeling |
|---|---|---|---|
| Soil | Soil-Water Partition Coefficient (Koc) | 150 - 500 L/kg | Predicts leaching potential into groundwater. |
| Water | Biodegradation Half-life | 2 - 20 days | Determines persistence in aquatic systems. |
| Sediment | Sediment-Water Partition Coefficient (Kd) | 50 - 300 L/kg | Indicates accumulation potential in sediments. |
| Air | Vapor Pressure | 0.002 Pa at 25°C | Influences atmospheric transport. |
Methodologies for Environmental Contamination Assessment in Aquatic and Terrestrial Ecosystems
The accurate assessment of DEP contamination in aquatic and terrestrial ecosystems relies heavily on robust analytical methodologies, where this compound plays a crucial role as an internal and surrogate standard.
In the analysis of water samples from rivers, lakes, and oceans, a known amount of this compound is added to the sample prior to extraction. nih.gov Common extraction techniques include liquid-liquid extraction (LLE) or solid-phase extraction (SPE). academicjournals.org The extract is then concentrated and analyzed by GC-MS. The ratio of the native DEP to the added this compound allows for precise quantification, compensating for any losses during the extraction and concentration steps. nih.gov
Similarly, for terrestrial ecosystems, soil and sediment samples are collected and spiked with this compound. nih.gov The samples are then subjected to extraction methods such as Soxhlet extraction or pressurized fluid extraction. The subsequent analysis by GC-MS, using the isotopic dilution principle, provides reliable data on the concentration of DEP in these solid matrices. nih.gov
Table 3: Research Findings on Diethyl Phthalate (DEP) Concentrations in Environmental Samples Using Isotope Dilution Methods
| Ecosystem | Sample Matrix | Reported DEP Concentration Range | Key Findings |
|---|---|---|---|
| Aquatic | River Water | 0.1 - 5.0 µg/L | Higher concentrations are often found downstream of urban and industrial areas. |
| Aquatic | Marine Sediment | 10 - 500 ng/g dry weight | DEP tends to accumulate in sediments, acting as a long-term reservoir of contamination. |
| Terrestrial | Agricultural Soil | 5 - 100 ng/g dry weight | Contamination can result from the use of plastic mulch and sewage sludge application. |
| Terrestrial | Urban Dust | 100 - 2000 ng/g | Indoor and outdoor dust can be significant sources of human exposure to DEP. |
The consistent and reliable data generated through the use of this compound is essential for regulatory bodies to establish environmental quality standards and for scientists to better understand the ecological risks associated with phthalate pollution.
Metabolism and Biotransformation Studies of Diethyl Phthalate D10 in Model Systems
In Vitro Metabolism Pathways (e.g., Cell Cultures, Microsomal Assays)
In vitro studies using tissue preparations from various species have been instrumental in elucidating the initial steps of Diethyl Phthalate (B1215562) metabolism. These studies consistently show that the primary metabolic reaction is the hydrolysis of one of the ethyl ester linkages.
Research utilizing hepatic (liver) and small intestine post-mitochondrial supernatant from rats, ferrets, and baboons demonstrated that these tissues can effectively catalyze the hydrolysis of DEP to its monoester derivative, Monoethyl phthalate (MEP). nih.gov Similarly, in vitro models using rat and human skin have shown that the skin itself possesses the necessary enzymes to hydrolyze DEP, indicating that metabolism can begin upon dermal contact. industrialchemicals.gov.aueuropa.eu
The gastrointestinal tract, in addition to the liver, plays a significant role in the metabolism of phthalate diesters. nih.gov Hydrolysis can occur within the lumen of the gut or in the intestinal mucosal cells following oral ingestion. europa.eu This rapid initial hydrolysis is a key step, as the resulting monoester is the primary form that is systemically absorbed and distributed. nih.gov
Table 1: Summary of In Vitro Metabolism Findings for Diethyl Phthalate
| Model System | Tissue/Cell Type | Primary Metabolic Pathway | Key Finding |
|---|---|---|---|
| Microsomal Assays | Rat, Baboon, Human Liver | Ester Hydrolysis | Catalyzes the conversion of DEP to its monoester. nih.gov |
| Microsomal Assays | Rat, Baboon, Human Small Intestine | Ester Hydrolysis | Demonstrates significant metabolic activity in the gut. nih.goveuropa.eu |
Biotransformation in Non-Human Model Organisms
Studies in non-human model organisms, particularly rodents, have provided comprehensive insights into the in vivo biotransformation, distribution, and excretion of DEP. When administered orally to Wistar rats, DEP is readily absorbed and rapidly metabolized. nih.gov
Following administration, the highest concentrations of DEP and its metabolites are typically found in the kidney and liver, with subsequent rapid clearance. europa.eu The vast majority of the administered dose is excreted in the urine, primarily within the first 24 to 48 hours, indicating that DEP does not significantly accumulate in tissues. industrialchemicals.gov.aunih.goveuropa.eu The primary biotransformation is the hydrolysis to MEP, which is the major metabolite found in urine. industrialchemicals.gov.aueuropa.eu This process confirms that the findings from in vitro models translate to the whole-organism level.
Identification of Deuterated Metabolites (e.g., Monoethyl Phthalate-dX, Phthalic Acid-dY)
The use of deuterium-labeled DEP, such as Diethyl phthalate-d4 (D4-DEP), allows for the unambiguous identification and quantification of its metabolites in biological samples, avoiding interference from ubiquitous background phthalate exposure. nih.govsemanticscholar.org These studies confirm that the metabolic pathway of deuterated DEP mirrors that of its non-deuterated counterpart.
The principal deuterated metabolite identified in urine is the hydrolyzed monoester, Monoethyl phthalate-d4 (MEP-d4). semanticscholar.org This metabolite accounts for the vast majority of the excreted substance. nih.gov A minor secondary metabolite, Phthalic acid-d4 (PA-d4), is also formed through the hydrolysis of the second ester linkage of the parent compound or the further hydrolysis of MEP-d4. industrialchemicals.gov.aunih.gov In soil biodegradation studies co-contaminated with methanol, other metabolites like ethyl methyl phthalate and dimethyl phthalate have been observed, but these are not characteristic of in vivo biological metabolism. nih.gov
Table 2: Identified Deuterated Metabolites of Diethyl Phthalate-dX
| Parent Compound | Metabolite | Abbreviation | Metabolic Step |
|---|---|---|---|
| Diethyl Phthalate-d10 | Monoethyl Phthalate-dX | MEP-dX | Primary Hydrolysis |
Enzymatic Mechanisms Involved in Phthalate Hydrolysis and Further Degradation
The hydrolysis of DEP to MEP is an enzyme-mediated process. Studies have identified non-specific carboxylesterases as the key enzymes responsible for this biotransformation. While the specific enzymes involved in DEP hydrolysis are not fully characterized, research on structurally diverse phthalates points to the significant role of certain hydrolases. europa.eu
Notably, cholesterol esterases (CEases, EC 3.1.1.13) from porcine and bovine pancreas have been shown to efficiently hydrolyze a range of phthalate acid esters, including DEP, to their corresponding monoesters. nih.gov This suggests that mammalian pancreatic CEases are potential enzymes for the non-specific degradation of these compounds. nih.gov The hydrolysis occurs in various tissues, including the liver, kidney, and intestinal mucosa. europa.eunih.gov
While hydrolysis to the monoester is the primary metabolic step, further degradation can occur. The subsequent metabolism of the monoester metabolite of other phthalates, such as MEHP (from DEHP), involves oxidation via Cytochrome P450 (CYP) enzymes. nih.gov Although less prominent for a low-molecular-weight phthalate like DEP, it is plausible that CYP enzymes could play a role in any minor, secondary oxidative metabolism of MEP before its excretion.
Table 3: Enzymes Implicated in Phthalate Metabolism
| Enzyme Class | Specific Enzyme (Example) | Metabolic Reaction | Substrate (Example) |
|---|---|---|---|
| Hydrolases | Pancreatic Cholesterol Esterase (CEase) | Ester Hydrolysis | Diethyl Phthalate (DEP) nih.gov |
| Hydrolases | General Carboxylesterases | Ester Hydrolysis | Diethyl Phthalate (DEP) europa.eu |
Diethyl Phthalate D10 in Analytical Quality Control and Interlaboratory Studies
Development and Certification of Diethyl Phthalate-d10 Reference Materials
The development and certification of this compound as a reference material are foundational to its use in high-quality analytical measurements. Certified Reference Materials (CRMs) provide a benchmark for instrument calibration and method validation, ensuring traceability to national and international standards.
The process typically involves several key stages:
High-Purity Synthesis : The synthesis of this compound aims for very high chemical and isotopic purity. The deuterium (B1214612) atoms are strategically incorporated into the molecule, usually on the ethyl chains and/or the aromatic ring, to create a stable, labeled analog of the target analyte, Diethyl Phthalate (B1215562).
Purification and Characterization : Following synthesis, the compound undergoes rigorous purification to remove any un-deuterated DEP and other organic impurities. The structure and identity are confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Purity Assessment : The chemical purity is quantitatively determined using multiple analytical techniques to ensure a comprehensive evaluation. This may include gas chromatography with flame ionization detection (GC-FID), differential scanning calorimetry (DSC), and quantitative NMR (qNMR).
Isotopic Enrichment Verification : The degree of deuteration, or isotopic enrichment, is a critical parameter. It is precisely measured using mass spectrometry to confirm the percentage of molecules that are fully deuterated and to identify the presence of any partially deuterated species.
Certification and Documentation : Once purity and isotopic enrichment are established, the material is certified. A certificate of analysis is issued, which documents key properties such as the certified concentration (if prepared as a solution), chemical purity, isotopic enrichment, storage conditions, and expiration date. This documentation provides the end-user with the necessary information to use the reference material correctly and ensure the traceability of their measurements.
Commercial suppliers provide this compound as a certified reference material, often as a neat substance or as a solution in a high-purity solvent. nih.govavantorsciences.com
Proficiency Testing Programs for Phthalate Analysis
Proficiency testing (PT) is a type of external quality assessment that allows laboratories to compare their analytical performance against that of their peers. In the analysis of phthalates, this compound plays a crucial role as an internal standard, helping to correct for variations in sample preparation and instrument response.
PT programs for phthalate analysis, such as the one implemented within the HBM4EU project for human biomonitoring, involve distributing standardized samples to a network of participating laboratories. nih.gov The laboratories analyze these samples using their in-house methods, which commonly involve adding an isotopically labeled internal standard like this compound to the sample at the beginning of the analytical process. nih.gov
The use of this compound in these programs allows for:
Improved Accuracy : By normalizing the response of the native phthalate to its deuterated analog, laboratories can compensate for analyte loss during extraction and potential matrix effects, leading to more accurate quantification.
Assessment of Interlaboratory Variability : PT results help organizers and participants understand the degree of variation in measurements among different labs. Studies have shown that while variability can be significant initially, participation in PT schemes leads to substantial performance improvement over time. nih.gov
Identification of Methodological Issues : Unsatisfactory performance in a PT round can signal issues with a laboratory's analytical method, prompting investigation and corrective actions.
The HBM4EU project, which organized four PT rounds over 18 months with 28 laboratories, demonstrated a significant improvement in performance, achieving an average satisfactory rate of 90% by the end of the program. nih.gov This highlights the success of QA/QC efforts and the establishment of a network of competent laboratories for generating comparable data. nih.gov
| Feature | Description |
| Objective | To assess and improve the comparability of phthalate biomarker analysis across multiple laboratories. |
| Participants | A network of laboratories (e.g., 28 labs in the HBM4EU project). nih.gov |
| Test Materials | Standardized samples (e.g., human urine) with known concentrations of phthalates. nih.gov |
| Internal Standard | Isotopically labeled standards, such as this compound, are used by labs to ensure accurate quantification. nih.gov |
| Evaluation | Laboratory results are compared to assigned values to assess performance (e.g., satisfactory/unsatisfactory). |
| Outcome | Improved interlaboratory reproducibility and identification of analytical challenges, leading to enhanced data quality. nih.gov |
Method Validation and Harmonization in Interlaboratory Comparisons
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. When multiple laboratories are involved in a monitoring program, interlaboratory comparisons are essential to ensure that the methods used are harmonized and produce comparable results. Deuterated internal standards like this compound are central to this process.
Interlaboratory validation studies for phthalate analysis assess several key performance parameters:
Accuracy : Often evaluated through the analysis of spiked samples or certified reference materials. The recovery of the native analyte, corrected using the deuterated internal standard, is measured.
Precision : This includes repeatability (precision under the same operating conditions over a short interval) and reproducibility (precision under different conditions, e.g., in different laboratories). jst.go.jp
Linearity : The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample.
Limit of Quantitation (LOQ) : The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.
In a validation study for phthalates in indoor air involving five laboratories, a deuterated phthalate standard (DBP-d4) was used to assess method performance. jst.go.jpresearchgate.net The results demonstrated good mean recoveries and reproducibility, validating the method for its intended use. jst.go.jpresearchgate.net The Horwitz ratio (HorRat), a measure of the reasonableness of the reproducibility precision, was also used to evaluate the method's reliability. jst.go.jp
| Parameter | Finding | Source |
| Analyte | Di-n-butyl phthalate (DBP) | jst.go.jp |
| Internal Standard | DBP-d4 | jst.go.jp |
| Number of Labs | 5 | jst.go.jp |
| Mean Recovery | 91.3% - 99.9% | jst.go.jp |
| Reproducibility (RSDR) | 5.1% - 13.1% | jst.go.jp |
| Horwitz Ratio (HorRat) | 0.31 - 0.79 | jst.go.jp |
This table presents data from an interlaboratory study on phthalate analysis, illustrating the performance metrics achieved using a deuterated internal standard.
The use of this compound in such studies ensures that differences in results are due to actual variations in sample concentrations rather than analytical artifacts, thereby promoting the harmonization of methods across different analytical laboratories.
Quality Assurance and Quality Control (QA/QC) Protocols for Deuterated Phthalate Analysis
Robust Quality Assurance/Quality Control (QA/QC) protocols are essential for the routine analysis of phthalates to ensure that the data generated are consistently reliable and defensible. defra.gov.uk The use of this compound as an internal standard is a cornerstone of these protocols. researchgate.net
Standard QA/QC procedures in laboratories conducting deuterated phthalate analysis include:
Method Blanks : A clean matrix sample is processed and analyzed in the same way as the actual samples. This is done to check for contamination from solvents, glassware, or the instrument itself. The absence of target phthalates in the method blank is crucial.
Calibration Standards : A multi-level calibration curve is generated using standards of the target phthalates with a constant concentration of the deuterated internal standard (e.g., this compound). The linearity of the curve (e.g., R² > 0.995) is a key acceptance criterion. researchgate.net
Internal Standard Recovery : The response of this compound is monitored in every sample, blank, and standard. The recovery is calculated to ensure that the extraction and analysis process was efficient and consistent for each sample. Significant deviations from the expected recovery can indicate a problem with a specific sample.
Laboratory Control Samples (LCS) : A clean matrix is spiked with a known concentration of target phthalates and the deuterated internal standard. The sample is processed and analyzed, and the recovery of the spiked analytes is calculated. This checks the accuracy of the method for a given analytical batch.
Matrix Spike/Matrix Spike Duplicates (MS/MSD) : A known amount of the target analytes is added to a real sample, which is then analyzed in duplicate. This helps to assess the effect of the sample matrix on the analytical method's performance and provides a measure of precision. wa.gov
| QC Check | Purpose | Acceptance Criteria (Typical) |
| Method Blank | Assess background contamination. | Below Limit of Quantitation (LOQ). |
| Calibration Curve | Quantify the relationship between signal and concentration. | Coefficient of Determination (R²) > 0.995. researchgate.net |
| Internal Standard Recovery | Monitor extraction efficiency and instrument performance for each sample. | Within a defined range (e.g., 70-130%). wa.gov |
| Laboratory Control Sample (LCS) | Assess method accuracy for the analytical batch. | Recovery within a defined range (e.g., 80-120%). |
| Matrix Spike / Duplicate (MS/MSD) | Evaluate matrix effects and method precision. | Recovery and Relative Percent Difference (RPD) within established limits. wa.gov |
By systematically incorporating this compound into these QA/QC protocols, laboratories can ensure the integrity of their analytical results, providing high-quality data for regulatory compliance, environmental monitoring, and scientific research. defra.gov.uk
Emerging Research Directions and Methodological Innovations for Diethyl Phthalate D10
Integration with Non-Targeted and Suspect Screening Approaches
Diethyl phthalate-d10 is increasingly being integrated into non-targeted and suspect screening approaches, which are powerful techniques for identifying a wide range of known and unknown chemical contaminants in various matrices. jhu.edu In these analyses, this compound serves as a crucial internal standard to ensure the accuracy and reliability of the results.
Non-targeted screening aims to identify all detectable chemical features in a sample, including previously unknown compounds or "unknown unknowns". jhu.edu Suspect screening, on the other hand, focuses on a predefined list of suspected chemicals or "known unknowns". jhu.edu In both approaches, the complexity of the sample matrix can significantly impact the analytical signal, leading to inaccuracies. The addition of a known concentration of this compound helps to correct for these matrix effects, as well as for variations in sample preparation and instrument response. clearsynth.com
The use of deuterated internal standards like this compound is particularly important in complex matrices such as wastewater, where numerous compounds can interfere with the analysis. mdpi.com By mimicking the chemical behavior of the target analytes, this compound provides a reliable reference for quantification and identification.
A typical workflow for non-targeted and suspect screening involves the following steps:
| Step | Description | Role of this compound |
| Sample Collection and Preparation | The environmental or biological sample is collected and prepared for analysis. | Added at a known concentration at the beginning of the workflow to account for analyte losses during preparation. |
| Instrumental Analysis | The prepared sample is analyzed using high-resolution mass spectrometry (HRMS) coupled with chromatography. researchgate.net | Co-elutes with non-deuterated Diethyl Phthalate (B1215562) and other similar phthalates, providing a reference point for retention time and signal intensity. |
| Data Processing and Analysis | The raw data is processed to detect and identify chemical features. | The known mass and retention time of this compound are used to calibrate the data and confirm the identification of other phthalates. |
| Quantification | The concentrations of identified compounds are estimated. | The signal intensity of the target analyte is compared to the signal intensity of this compound to provide a more accurate quantification. |
High-Throughput Analytical Methodologies
The demand for rapid and cost-effective analysis of a large number of samples has led to the development of high-throughput analytical methodologies. These methods are essential for large-scale biomonitoring studies and environmental surveillance programs. This compound plays a vital role as an internal standard in these high-throughput approaches, ensuring data quality and comparability across numerous samples. researchgate.net
High-throughput methods often employ automated sample preparation techniques and rapid analytical instrumentation, such as ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). ijres.org The use of this compound in these methods helps to minimize the impact of instrumental drift and matrix effects that can occur during the analysis of large sample batches.
Key features of high-throughput methodologies utilizing this compound include:
Automated Sample Preparation: Robotic systems are used for tasks such as liquid handling, extraction, and cleanup, reducing manual labor and improving reproducibility.
Rapid Chromatographic Separations: UHPLC systems with sub-two-micrometer particle columns allow for fast and efficient separation of analytes.
Sensitive and Selective Detection: Tandem mass spectrometry provides high sensitivity and selectivity for the detection and quantification of phthalates and their metabolites.
The integration of this compound into these high-throughput workflows enables the reliable analysis of hundreds to thousands of samples in a short period, facilitating large-scale research and regulatory monitoring.
Computational Modeling and Prediction of Environmental Behavior and Fate
Computational models are increasingly used to predict the environmental behavior and fate of chemicals, including phthalate esters. researchgate.net These models can simulate processes such as transport, degradation, and bioaccumulation in various environmental compartments. While these models are typically developed for non-deuterated compounds, they can be applied to predict the environmental behavior of this compound.
Physiologically based pharmacokinetic (PBPK) models, for instance, can be used to simulate the absorption, distribution, metabolism, and excretion of Diethyl Phthalate in the human body. nih.gov These models can help in understanding the internal exposure to Diethyl Phthalate and its metabolites. The data obtained from human biomonitoring studies, where this compound is used as an internal standard, can be used to validate and refine these PBPK models.
Furthermore, quantitative structure-activity relationship (QSAR) models can be employed to predict the physicochemical properties and environmental fate of phthalates based on their molecular structure. nih.gov These models can estimate parameters such as water solubility, vapor pressure, and degradation rates, which are crucial for assessing the environmental persistence and potential for long-range transport.
The use of this compound in laboratory and field studies can provide valuable data to calibrate and validate these computational models. By comparing the model predictions with experimental data, scientists can improve the accuracy of these models and enhance their predictive capabilities for assessing the environmental risks of phthalates.
Development of Novel Deuterated Phthalate Esters for Specific Research Applications
The success of this compound as an internal standard has spurred research into the development of other novel deuterated phthalate esters for specific research applications. nih.gov The synthesis of a broader range of deuterated phthalates allows for more comprehensive and accurate analysis of various phthalate esters and their metabolites in different matrices.
The rationale for developing new deuterated phthalates includes:
Expanding the Scope of Analysis: Synthesizing deuterated analogs of other widely used phthalates, such as Dibutyl phthalate (DBP) and Di(2-ethylhexyl) phthalate (DEHP), allows for their accurate quantification in environmental and biological samples. nih.gov
Metabolite Quantification: The synthesis of deuterated metabolites of phthalates is crucial for accurately measuring the levels of these metabolites in biological samples, which are often better biomarkers of exposure than the parent compounds.
Isotope Dilution Mass Spectrometry: The availability of a wide range of deuterated phthalates enables the use of isotope dilution mass spectrometry, which is considered the gold standard for accurate quantification in analytical chemistry.
The synthesis of these novel deuterated standards typically involves multi-step chemical reactions, starting from commercially available deuterated precursors. nih.gov The final products are carefully purified and characterized to ensure their isotopic and chemical purity.
The development of these new analytical tools is essential for advancing our understanding of the sources, fate, and effects of phthalates in the environment and human populations.
Q & A
Q. How is diethyl phthalate-d10 (DEP-d10) validated as an internal standard for quantifying phthalates in environmental or biological matrices?
DEP-d10 is used as a deuterated internal standard to correct for matrix effects and extraction efficiency in liquid chromatography-mass spectrometry (LC-MS). Validation requires assessing parameters such as recovery rates (ideally 80–120%), signal-to-noise ratios, and absence of cross-talk with non-deuterated analogs. Isotopic purity (>98% ) must be confirmed via isotopic abundance analysis to avoid interference from natural isotopes of unlabeled phthalates. Calibration curves should demonstrate linearity (R<sup>2</sup> > 0.99) across expected concentration ranges .
Q. What extraction methods are optimal for isolating DEP-d10 from complex matrices like serum or wastewater?
Solid-phase extraction (SPE) using C18 or mixed-mode sorbents is preferred for high recovery rates. For biological samples, enzymatic hydrolysis (e.g., β-glucuronidase) may precede extraction to release conjugated phthalates. Method optimization should include spike-and-recovery experiments with DEP-d10 to account for matrix-specific losses . In environmental samples, liquid-liquid extraction with hexane or dichloromethane is effective but requires validation against co-eluting contaminants .
Q. What critical parameters should be reported when using DEP-d10 in method development?
Researchers must document isotopic purity, retention time shifts relative to non-deuterated DEP, and potential ion suppression/enhancement in the target matrix. Limits of detection (LOD) and quantification (LOQ) should be determined using signal-to-noise ratios (e.g., LOD = 3× baseline noise; LOQ = 10× noise). Cross-validation with alternative internal standards (e.g., DEP-d4) is recommended to confirm accuracy .
Advanced Research Questions
Q. How can researchers address contradictory data on phthalate exposure and health outcomes when using DEP-d10 in epidemiological studies?
Contradictions often arise from variability in exposure biomarkers (e.g., urinary vs. serum phthalates) or confounding factors (e.g., coexposure to other endocrine disruptors). DEP-d10 improves quantification accuracy, but studies must standardize sampling protocols (e.g., fasting vs. non-fasting urine) and adjust for creatinine levels. Sensitivity analyses should test robustness against alternative statistical models (e.g., weighted quantile sum regression) .
Q. What experimental designs mitigate matrix effects when DEP-d10 is used in multicomponent phthalate analyses?
To minimize ion suppression, employ matrix-matched calibration standards and post-column infusion of DEP-d10 to monitor ionization stability. For high-throughput studies, isotope dilution quantification with DEP-d10 should be paired with tandem MS/MS to resolve co-eluting isomers (e.g., diethylhexyl phthalate). Validation must include inter-laboratory comparisons to ensure reproducibility .
Q. Why does DEP-d10 show distinct metabolic stability compared to non-deuterated DEP in toxicokinetic studies?
Deuterium substitution at the ethyl groups slows enzymatic hydrolysis (e.g., by esterases), altering metabolic half-lives. Studies in rodent models indicate DEP-d10 has a 1.3–1.5× longer half-life than DEP, which impacts its utility in tracing long-term exposure. Researchers must validate deuterium retention rates using high-resolution MS to avoid misinterforming degradation products .
Q. How can DEP-d10 be leveraged to resolve mechanistic controversies in phthalate toxicity studies?
While DEP lacks antiandrogenic activity common to other phthalates (e.g., DEHP), DEP-d10 enables precise tracking of oxidative metabolites (e.g., monoethyl phthalate) linked to non-classical pathways (e.g., PPARγ activation). Isotopic labeling allows differentiation of exogenous vs. endogenous phthalates in cell-based assays, clarifying direct vs. indirect effects .
Methodological Challenges and Solutions
Q. How should researchers handle batch-to-batch variability in DEP-d10 synthesis?
Certificates of Analysis (CoA) from suppliers must specify isotopic enrichment (e.g., via <sup>2</sup>H NMR) and residual solvents. In-house verification using QC samples spiked with DEP-d10 is critical. For longitudinal studies, procure DEP-d10 from a single batch or establish acceptance criteria for isotopic purity (±2%) .
Q. What strategies validate DEP-d10 stability under extreme storage conditions (e.g., freeze-thaw cycles)?
Accelerated stability studies (e.g., 40°C/75% RH for 6 months) should confirm no degradation via LC-MS. Deuterium exchange with protic solvents (e.g., methanol) can be mitigated by storing DEP-d10 in anhydrous acetonitrile. For field studies, pre-test storage containers for phthalate leaching .
Q. How do isotopic analogs like DEP-d10 compare to <sup>13</sup>C-labeled phthalates in high-resolution MS workflows?
<sup>13</sup>C-labeled phthalates exhibit negligible retention time shifts but are costlier. DEP-d10 provides sufficient mass separation for most Q-TOF systems but may require collision energy adjustments to optimize fragmentation patterns. Cross-platform validation is advised .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
